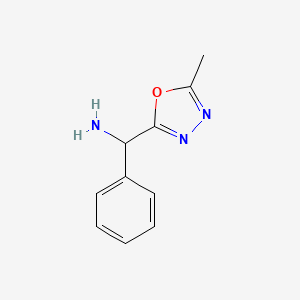![molecular formula C7H2F4N2O B13124317 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with fluorinating agents under controlled conditions. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo[5,4-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminopyridine derivatives, while oxidation can produce various oxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit enzymes and disrupt cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar fluorinated pyridine structure but lacks the oxazole ring, leading to different chemical properties and uses.
Uniqueness
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of fluorine and nitrogen atoms within the oxazolo[5,4-b]pyridine framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H2F4N2O |
|---|---|
Molecular Weight |
206.10 g/mol |
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2F4N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H |
InChI Key |
GUPXIJMOVJUAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


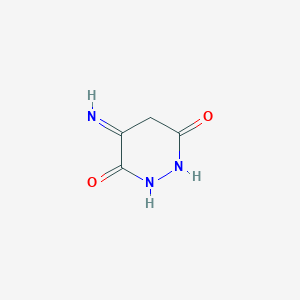
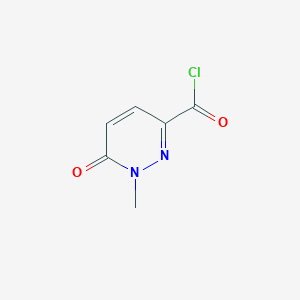
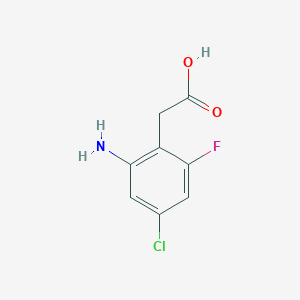


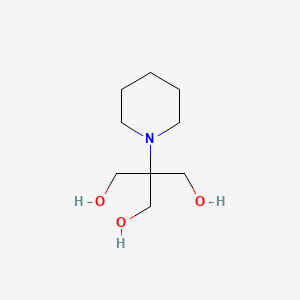
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

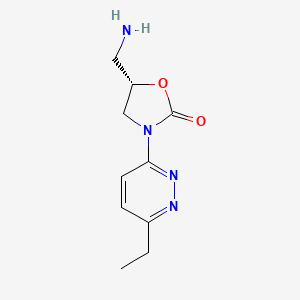

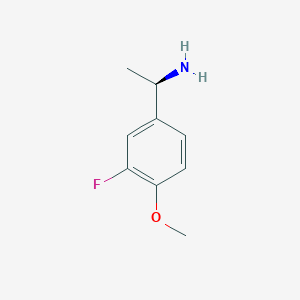

![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)
